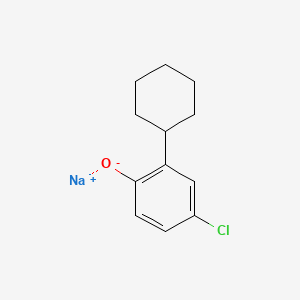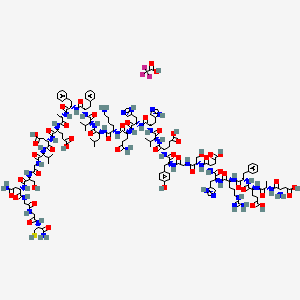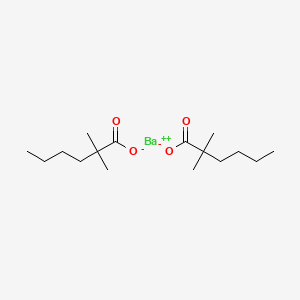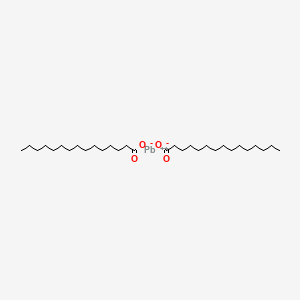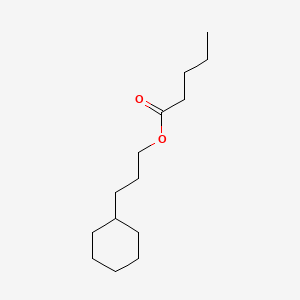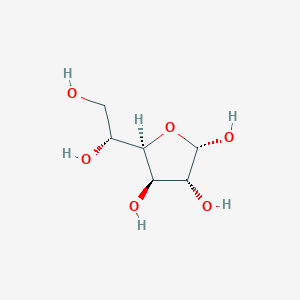
Neoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid at room temperature and is known for its antifungal properties . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Neoundecanoic acid can be synthesized through the oxidation of undecyl alcohol or undecyl aldehyde. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the hydrolysis of undecanoic acid esters, which can be prepared by esterification of undecanol with carboxylic acids .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of decene, followed by oxidation. The hydroformylation process involves the reaction of decene with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium catalyst to form undecanal, which is then oxidized to this compound .
Chemical Reactions Analysis
Types of Reactions
Neoundecanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dicarboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to undecanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: this compound reacts with alcohols to form esters in the presence of acid catalysts.
Substitution: It can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Substitution: Halogens (e.g., chlorine, bromine), UV light or heat.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Undecanol.
Esterification: Undecanoic acid esters.
Substitution: Halogenated undecanoic acids.
Scientific Research Applications
Neoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its antifungal properties and effects on fungal metabolism.
Medicine: Investigated for potential therapeutic applications in treating fungal infections.
Industry: Used in the production of esters for plasticizers, lubricants, and surfactants
Mechanism of Action
The antifungal activity of neoundecanoic acid is primarily due to its ability to disrupt the cell membrane and cell wall of fungi. It triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species (ROS) cause damage to the cell membrane and cell wall, ultimately leading to fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Neodecanoic acid: A branched carboxylic acid with similar antifungal properties.
Nonadecanoic acid: A 19-carbon saturated fatty acid with similar chemical properties.
Undecylenic acid: An unsaturated fatty acid with antifungal properties
Uniqueness
Neoundecanoic acid is unique due to its specific molecular structure, which allows it to effectively disrupt fungal cell membranes and walls. Its medium-chain length and saturated nature contribute to its stability and effectiveness in various applications .
Properties
CAS No. |
106593-75-3 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
8,8-dimethylnonanoic acid |
InChI |
InChI=1S/C11H22O2/c1-11(2,3)9-7-5-4-6-8-10(12)13/h4-9H2,1-3H3,(H,12,13) |
InChI Key |
PCVAKFVNCSPYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


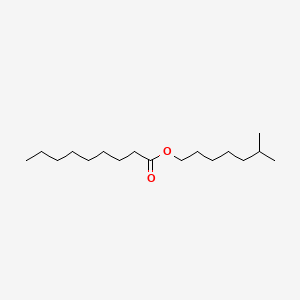
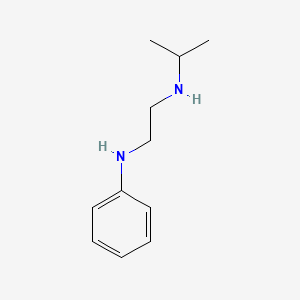
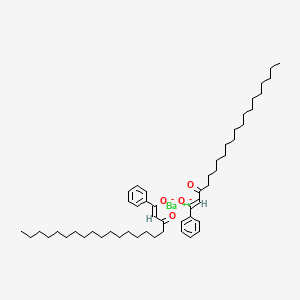
![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)
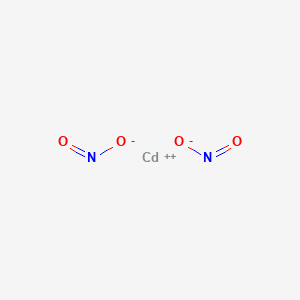
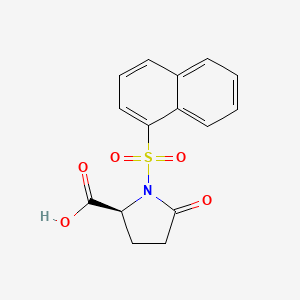
![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
